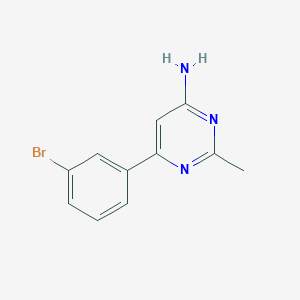

6-(3-Bromophenyl)-2-methylpyrimidin-4-amine

Descripción

Propiedades

IUPAC Name |

6-(3-bromophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOYQKXNDUBUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Introduction

6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, with the chemical formula C11H11BrN4, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections will provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The compound has been shown to inhibit various enzymes and receptors involved in critical biochemical pathways:

- Enzyme Inhibition : It has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. For instance, studies have reported IC50 values indicating effective COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .

- Cell Signaling Modulation : The compound modulates cell signaling pathways associated with apoptosis and cell proliferation, making it a candidate for anticancer therapies. Research indicates that it can induce apoptosis in cancer cell lines by activating caspase pathways .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, which enhance its bioavailability. Its distribution within tissues and cells is crucial for its therapeutic efficacy, particularly in targeting tumor cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cytotoxicity : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells and other leukemia lines .

- Mechanism of Action : Flow cytometry analyses indicate that the compound triggers apoptosis through mitochondrial pathways and increases the activity of pro-apoptotic factors .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been highlighted in several studies:

- COX Inhibition : It effectively inhibits COX-2 activity, which is significant for reducing inflammation. The reported IC50 values for COX inhibition are comparable to those of existing anti-inflammatory agents .

- In Vivo Studies : Animal models have shown that this compound can reduce paw edema induced by inflammatory agents, suggesting its potential as an anti-inflammatory treatment .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

- Bacterial Inhibition : Preliminary studies indicate that this compound exhibits antibacterial activity against several strains of bacteria. Its effectiveness appears to be influenced by the presence of the bromine substituent on the phenyl ring, enhancing its interaction with bacterial targets .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 1.5 | |

| Anti-inflammatory | COX-2 Enzyme Inhibition | 0.04 | |

| Antimicrobial | Bacterial Strains | Varies |

Notable Research Findings

- Cytotoxicity Against Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation pathways .

- Anti-inflammatory Efficacy : In vivo experiments showed a marked reduction in inflammation markers in rats treated with this compound compared to control groups .

- Antimicrobial Potential : The compound displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyrimidine ring with a bromophenyl group at the 6-position and a methyl group at the 2-position. Its molecular formula is , and it possesses unique chemical properties that facilitate interactions with biological targets.

Medicinal Chemistry

6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is primarily utilized in the development of pharmaceutical compounds. Its structure allows it to serve as a building block for synthesizing drugs with various therapeutic effects, including:

- Anticancer Activity : Compounds similar to this have shown potential in inhibiting cancer cell proliferation. Studies indicate that they can induce apoptosis in cancer cell lines by targeting specific kinases or modulating survival pathways .

- Antimicrobial Properties : Research has demonstrated that halogenated pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances lipophilicity, improving membrane penetration and interaction with bacterial targets .

Chemical Biology

The compound serves as a molecular probe for studying enzyme-substrate interactions and receptor binding affinities. It is particularly useful in:

- Enzyme Inhibition Studies : It can inhibit specific enzymes involved in metabolic pathways, making it valuable for understanding biochemical processes.

- Receptor Interaction : The compound may interact with cellular receptors, influencing signaling pathways related to cell growth and survival .

Materials Science

In materials science, this compound is explored for its potential in:

- Organic Semiconductors : Its unique electronic properties make it suitable for developing organic light-emitting diodes (LEDs) and other electronic devices .

- Light Harvesting Devices : The compound's structural characteristics allow it to be incorporated into materials designed for efficient light absorption and energy conversion .

Anticancer Activity Case Study

A study conducted on various pyrimidine derivatives indicated that those containing bromine substitutions had enhanced anticancer effects. The mechanism involved the inhibition of specific kinases associated with cancer cell proliferation, leading to increased apoptosis rates in treated cancer cells.

Antimicrobial Activity Case Study

In evaluating the antimicrobial efficacy of halogenated pyrimidines, researchers found that compounds similar to this compound exhibited significant inhibition against multiple bacterial strains, demonstrating its potential as an antimicrobial agent .

Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine can be contextualized by comparing it to structurally related pyrimidine derivatives. Key comparisons include:

Substituent Position Effects on the Phenyl Ring

- 6-(2-Bromophenyl) and 6-(4-Bromophenyl) Analogues :

Shifting the bromine to the ortho or para positions alters electronic distribution and steric hindrance. For instance, 4-(2-bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (compound 15 in ) shows distinct NMR shifts (e.g., 151.07 ppm for aromatic carbons) compared to the 3-bromo analogue (compound 16, 162.41 ppm) . These shifts reflect differences in ring conjugation and dipole interactions. Para-substituted derivatives often exhibit enhanced metabolic stability due to reduced steric clashes with enzymes, whereas meta-substitution (as in the target compound) may optimize binding to planar active sites .

Methyl Group vs. Bulkier Substituents at Position 2

- 2-Phenyl vs. 2-Methyl Substitution :

Replacing the methyl group with a phenyl ring (e.g., N-(3-bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine, compound 52 in ) increases molecular rigidity and lipophilicity. This modification can enhance binding to hydrophobic pockets but may reduce solubility. The target compound’s smaller methyl group likely improves bioavailability compared to bulkier analogues .

Functional Group Variations on the Pyrimidine Core

- 4-Amine vs. 4-Thione or 4-Sulfonyl Groups :

Compounds like 5-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpyrimidin-4-amine () incorporate sulfur-based groups at position 4, which can enhance antiviral activity (e.g., against tobacco mosaic virus, TMV) through thiol-mediated interactions . In contrast, the target compound’s 4-amine group may facilitate hydrogen bonding with biological targets, such as ATP-binding sites in kinases .

Heterocyclic Ring Modifications

- Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds :

Derivatives like 6-(allylthio)-N-(3-bromophenyl)-1-styryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () feature fused heterocyclic systems, which often improve potency against cancer cells by increasing planar surface area for DNA intercalation or protein binding. However, these modifications may also elevate synthetic complexity and toxicity risks compared to simpler pyrimidines .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s moderate yield (22.1%) suggests challenges in optimizing reaction conditions for bromophenyl-substituted pyrimidines, possibly due to steric hindrance or electron-withdrawing effects of bromine .

Métodos De Preparación

Regioselective Lithiation-Substitution Protocol

A highly regioselective lithiation at the C-6 position of the Boc-protected pyrimidinone intermediate followed by electrophilic substitution with 3-bromophenyl electrophiles has been demonstrated as an efficient method.

This method allows direct installation of the 3-bromophenyl substituent with good regioselectivity and moderate to good yields.

Palladium-Catalyzed Suzuki Cross-Coupling

Suzuki-Miyaura cross-coupling reactions using 2,4-dichloropyrimidine derivatives as substrates and 3-bromophenyl boronic acids or related reagents have been widely employed to install the 3-bromophenyl group at the pyrimidine ring.

Typical conditions involve Pd catalysts (e.g., Pd(PPh3)4 or silica-bound DPP-palladium), bases such as sodium tert-butoxide, and solvents like dichloromethane or toluene at elevated temperatures (100–150 °C).

This method often proceeds via selective coupling at the 6-position (or 4-position depending on substrate) due to differential reactivity of chlorine substituents on the pyrimidine ring.

Amination at the 4-Position

The 4-position amino group is introduced either by direct amination of 2,4-dichloropyrimidine derivatives or by reduction of nitro-substituted intermediates obtained from Suzuki coupling with nitrophenyl boronic acids.

For example, hydrogenation of 2-(3-nitrophenyl)pyrimidin-4-amines yields the corresponding 2-(3-aminophenyl)pyrimidin-4-amines in high yields (87–97%).

Representative Synthetic Routes and Yields

Detailed Research Findings and Notes

The regioselective lithiation-substitution approach provides a versatile and efficient route to diversify the C-6 position of the pyrimidine ring with various aryl groups including 3-bromophenyl, with good control over regioselectivity and functional group tolerance.

Suzuki coupling reactions enable modular synthesis by varying the boronic acid coupling partner, allowing the introduction of the 3-bromophenyl substituent with high regioselectivity and yields ranging from moderate to good (46–75%).

The Boc protection strategy is critical to prevent side reactions during lithiation and cross-coupling steps, ensuring selective substitution at the desired position.

Amination at the 4-position can be achieved either by direct substitution of chloro groups or by reduction of nitro intermediates, with hydrogenation providing high yields and clean conversion.

The synthetic routes have been optimized to minimize palladium contamination by employing silica-bound palladium catalysts in some cases.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Regioselective Lithiation-Substitution | Direct C-6 lithiation and substitution with 3-bromophenyl electrophile | High regioselectivity, versatile | Requires careful control of lithiation conditions |

| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed coupling of 2,4-dichloropyrimidine with 3-bromophenyl boronic acid | Modular, scalable, good yields | Requires palladium catalyst, possible metal contamination |

| Boc Protection and Deprotection | Protects amino group during substitution steps | Prevents side reactions | Additional synthetic steps |

| Hydrogenation of Nitro Intermediates | Converts nitro to amino group efficiently | High yield, clean conversion | Requires catalytic hydrogenation setup |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.